
2,2'-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is an organic compound characterized by the presence of two pyrrole rings linked by an ethane bridge, with cyclopropyl groups attached to the pyrrole rings
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) typically involves the condensation of cyclopropyl-substituted pyrrole derivatives with ethane-1,1-diyl precursors. One common method is the Paal-Knorr pyrrole synthesis, which involves the reaction of 2,5-dimethoxytetrahydrofuran with cyclopropylamines in the presence of a catalytic amount of iron(III) chloride under mild conditions . The reaction proceeds smoothly in water, yielding the desired product in good to excellent yields.
Industrial Production Methods
Industrial production of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) may involve large-scale synthesis using continuous flow reactors to ensure consistent quality and yield. The use of environmentally friendly solvents and catalysts is preferred to minimize the environmental impact of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of pyrrole-2,5-diones.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, resulting in the formation of reduced pyrrole derivatives.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Alkyl halides, sulfonyl chlorides, benzoyl chloride
Major Products Formed
Oxidation: Pyrrole-2,5-diones
Reduction: Reduced pyrrole derivatives
Substitution: N-substituted pyrroles
Wissenschaftliche Forschungsanwendungen
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Wirkmechanismus
The mechanism of action of 2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context of use.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 1,1’-(Hexane-1,6-diyl)bis(1H-pyrrole-2,5-dione)
- 1,1’-(1,2-Ethanediyl)bis(3,4-diphenyl-1H-pyrrole-2,5-dione)
- 2,2’-(Ethane-1,2-diyl)bis(4-chlorophenol)
Uniqueness
2,2’-(Ethane-1,1-diyl)bis(5-cyclopropyl-1H-pyrrole) is unique due to the presence of cyclopropyl groups attached to the pyrrole rings, which can impart distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
119830-61-4 |
|---|---|
Molekularformel |
C16H20N2 |
Molekulargewicht |
240.34 g/mol |
IUPAC-Name |
2-cyclopropyl-5-[1-(5-cyclopropyl-1H-pyrrol-2-yl)ethyl]-1H-pyrrole |
InChI |
InChI=1S/C16H20N2/c1-10(13-6-8-15(17-13)11-2-3-11)14-7-9-16(18-14)12-4-5-12/h6-12,17-18H,2-5H2,1H3 |
InChI-Schlüssel |
GIKCYWNBTCBNAY-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C1=CC=C(N1)C2CC2)C3=CC=C(N3)C4CC4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


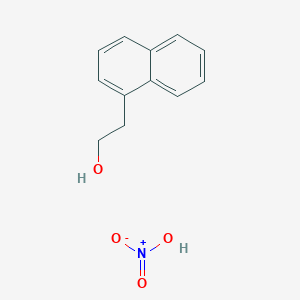
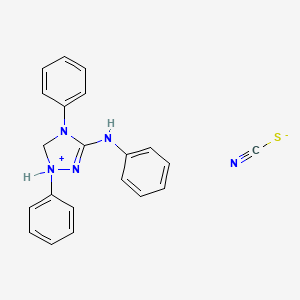

![1-[Bis(propan-2-yloxymethyl)carbamoyl]-1,3,3-tris(propan-2-yloxymethyl)urea](/img/structure/B14295472.png)
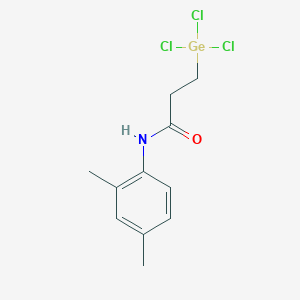
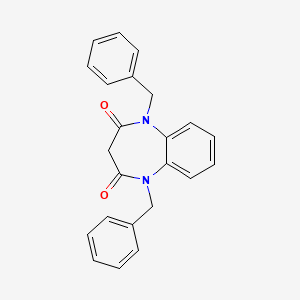

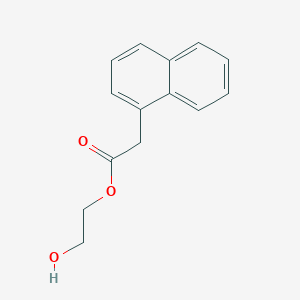

![N,N'-[Methylenebis(4-methyl-2,1-phenylene)]diacetamide](/img/structure/B14295513.png)
![Diselenide, bis[(3-methylphenyl)methyl]](/img/structure/B14295514.png)



